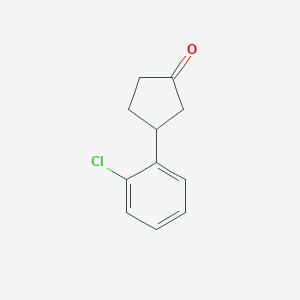

3-(2-Chlorophenyl)cyclopentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClO |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

3-(2-chlorophenyl)cyclopentan-1-one |

InChI |

InChI=1S/C11H11ClO/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8/h1-4,8H,5-7H2 |

InChI Key |

MDVFUPOJJJSPOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC1C2=CC=CC=C2Cl |

Origin of Product |

United States |

Historical Perspectives on Cyclic Ketone Derivatives in Chemical Synthesis

Cyclic ketones, including cyclopentanone (B42830) and its derivatives, are foundational components in the field of organic synthesis. nih.govgoogle.com Their history is intertwined with the development of methods to construct carbocyclic rings, a fundamental challenge in the synthesis of natural products and other complex organic molecules. Early work focused on intramolecular reactions, such as the Dieckmann condensation, to form five- and six-membered rings.

The discovery of reactions like the Nazarov cyclization, which converts divinyl ketones into cyclopentenones, and the Pauson-Khand reaction, which combines an alkene, an alkyne, and carbon monoxide, provided powerful new tools for assembling the cyclopentanone core. organic-chemistry.org Furthermore, the development of conjugate addition reactions to α,β-unsaturated cyclic ketones, such as cyclopentenone, became a cornerstone for introducing substituents at the 3-position of the ring. organic-chemistry.orgyoutube.com This particular reaction is the most logical and established method for preparing compounds like 3-(2-Chlorophenyl)cyclopentanone.

Significance of 3 2 Chlorophenyl Cyclopentanone As a Synthetic Intermediate

The primary significance of 3-(2-Chlorophenyl)cyclopentanone lies in its role as a synthetic intermediate or building block. The structure contains multiple reactive sites that can be selectively modified to create more elaborate molecules.

A principal and highly established method for synthesizing 3-substituted cyclopentanones is the Michael (or conjugate) addition. arkat-usa.org In the case of this compound, this would involve the 1,4-addition of a 2-chlorophenyl nucleophile to cyclopentenone. Typically, to achieve this transformation, an organocuprate reagent, such as a Gilman cuprate (B13416276) (lithium di(2-chlorophenyl)cuprate), is used. This reagent would be prepared from a 2-chlorophenyl lithium or Grignard reagent. The organocuprate selectively attacks the β-carbon of the cyclopentenone ring, a process that is highly effective for forming carbon-carbon bonds. youtube.comyoutube.com

Once formed, the this compound molecule serves as a versatile scaffold. The ketone's carbonyl group can undergo a wide range of reactions, including reduction to an alcohol, conversion to an imine for subsequent amination, or reaction with Grignard or organolithium reagents to introduce additional substituents. The aromatic ring can also be functionalized, although the presence of the chlorine atom influences the positions of subsequent electrophilic aromatic substitution reactions.

Overview of Key Research Areas and Trajectories in Its Study

Established Synthetic Pathways and Their Mechanistic Insights

Grignard Reaction Approaches: Mechanism and Optimization

A prevalent and industrially favored method for synthesizing 2-chlorophenyl cyclopentyl ketone involves the Grignard reaction. smolecule.com This classic organometallic reaction utilizes a cyclopentyl magnesium halide, typically cyclopentylmagnesium bromide or chloride, which acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 2-chlorobenzonitrile (B47944). google.com The reaction is typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

The mechanism proceeds through the formation of an imine-magnesium complex intermediate. Subsequent hydrolysis of this complex, often with an aqueous acid like hydrochloric acid, yields the desired ketone. google.com

Key Optimization Parameters for the Grignard Synthesis of 2-Chlorophenyl Cyclopentyl Ketone

| Parameter | Description | Impact on Reaction |

| Grignard Reagent | While cyclopentylmagnesium bromide is commonly used, cyclopentylmagnesium chloride has also been employed. google.com The reactivity of the Grignard reagent can influence the reaction rate and yield. | The choice between bromide and chloride can affect reaction time and the prevalence of side reactions. google.com |

| Solvent | Anhydrous ethers like diethyl ether and THF are crucial for stabilizing the Grignard reagent and facilitating the reaction. The use of aromatic hydrocarbons like toluene (B28343) as a co-solvent has also been reported, particularly after the initial formation of the Grignard reagent in ether. google.comsciencemadness.org | Solvent purity is critical to prevent the quenching of the highly reactive Grignard reagent. The choice of solvent can also impact reaction temperature and solubility of intermediates. |

| Reaction Time | Reaction times can vary significantly, with some procedures reporting durations as long as 72 hours for the addition of the Grignard reagent. | Optimization of reaction time is essential to ensure complete reaction while minimizing the formation of byproducts from potential side reactions. google.com |

| Temperature | The reaction is often initiated at a low temperature and may be allowed to proceed at room temperature or with gentle heating. google.com For instance, one procedure describes adding 2-chlorobenzonitrile dropwise at 80 °C and maintaining that temperature for several hours. sciencemadness.org | Temperature control is vital to manage the exothermic nature of the Grignard reaction and to prevent undesirable side reactions. sciencemadness.org |

| Hydrolysis | The decomposition of the intermediate imine complex is a critical step, often carried out with dilute acids. google.com | The conditions of hydrolysis can affect the final product's purity and yield. |

Hydrogenation of Unsaturated Cyclopentanone Precursors

Another established route to 2-chlorophenyl cyclopentyl ketone involves the hydrogenation of an unsaturated precursor, specifically o-chlorobenzoylcyclopentene. sciencemadness.org This method consists of two main steps:

Friedel-Crafts Acylation: An unsaturated cyclopentenyl ketone is first prepared through a Friedel-Crafts acylation reaction.

Hydrogenation: The resulting o-chlorobenzoylcyclopentene is then hydrogenated to saturate the double bond in the cyclopentene (B43876) ring, yielding the final product. sciencemadness.org This hydrogenation is typically carried out at ambient pressure and temperature using a catalyst such as Adams' catalyst (PtO₂). sciencemadness.org The reaction progress can be monitored by the uptake of hydrogen gas. sciencemadness.org

While this method is effective, the initial Friedel-Crafts acylation step can have a relatively low yield, reported to be around 30%.

Aromatic Substitution and Cyclization Approaches

Aromatic substitution followed by cyclization represents another strategic approach. One such method involves the acylation of 1-morpholinocyclopentene with o-chlorobenzoyl chloride in the presence of triethylamine. sciencemadness.org This reaction forms an enamine intermediate which, upon subsequent treatment and purification, can lead to the formation of the desired ketone. sciencemadness.org

Another example is the Friedel-Crafts acylation of cyclopentene with o-chlorobenzoyl chloride, which can yield o-chlorophenyl cyclopentyl ketone. sciencemadness.org However, this direct approach has been reported to result in yields of less than 30%. sciencemadness.org An improved method using cyclopentene and o-chloro-benzoyl chloride has been reported to increase the yield to 81.62%. sciencemadness.org

Novel and Evolving Synthetic Strategies

Utilization of Cyclopentanone p-Toluenesulfonylhydrazone and 2-Chlorobenzaldehyde (B119727)

A novel and noteworthy synthetic route that has emerged from the analysis of illicit drug manufacturing involves the reaction of cyclopentanone p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde. nih.gov This method has been validated and represents a significant evolution in the synthesis of 2-chlorophenyl cyclopentyl ketone. nih.gov

This pathway is notable for its efficiency, with reported yields of approximately 80%. However, it requires stringent anhydrous conditions to prevent the formation of side products such as o-chlorobenzoic acid anhydride. The presence of such impurities can provide insights into the synthetic route used. evitachem.com This method highlights the ongoing development of new synthetic strategies, sometimes uncovered through forensic analysis. nih.gov

Alternative Reactants and Catalytic Systems in its Formation

Research into alternative reactants and catalytic systems continues to expand the toolkit for synthesizing cyclopentanone derivatives. While not all are specific to this compound, they represent the broader progress in the field. For instance, the upgrading of furfural (B47365) to cyclopentanone is an area of active research, utilizing bifunctional metal-acid catalysts. mdpi.com The Lewis acidity of the catalyst is a key factor in promoting the rearrangement of the furan (B31954) ring. mdpi.com

In the context of the Grignard reaction for 2-chlorophenyl cyclopentyl ketone, the use of copper catalysts has been a point of discussion. sciencemadness.org While some processes proceed without a copper catalyst, potentially by raising the reaction temperature, the use of copper iodide or bromide is considered beneficial. sciencemadness.org

Furthermore, the synthesis of substituted cyclopentanones can be achieved through various other modern organic reactions, such as:

The catalytic ketonic decarboxylation of adipic acid derivatives. organic-chemistry.org

Intramolecular addition of acyl radicals to double bonds. organic-chemistry.org

Scandium(III) triflate-catalyzed diazoalkane-carbonyl homologations. organic-chemistry.org

These evolving methodologies demonstrate the continuous effort to develop more efficient, selective, and sustainable routes for the synthesis of important chemical intermediates like this compound.

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of complex molecules like this compound is a critical aspect of modern chemical research and development. The goal is to devise synthetic pathways that are more environmentally benign, safer, and more efficient. This involves considering factors such as the choice of solvents, the reduction of hazardous byproducts, and energy efficiency.

Historically, the synthesis of related structures like 2-(2-chlorophenyl)cyclopentyl ketone, a precursor in some chemical industries, has utilized solvents such as benzene (B151609). google.com However, due to its toxicity and environmental risks, green chemistry principles advocate for its replacement with safer alternatives like toluene or other less hazardous aromatic hydrocarbons. google.com Furthermore, improving reaction conditions to reduce the amount of carrier brighteners in certain applications can lower costs and reduce the Chemical Oxygen Demand (COD), making the process more environmentally friendly. guidechem.com

Another key principle is the development of less hazardous chemical syntheses, choosing pathways that minimize risks to workers and the environment, even if they are slightly less economical. youtube.com This includes avoiding toxic reagents and harsh reaction conditions wherever possible. For instance, developing catalytic processes that can operate under milder conditions with high efficiency is a primary goal. While traditional methods might involve stoichiometric amounts of reagents that generate significant waste, modern approaches focus on catalytic cycles that regenerate the active species, thereby minimizing waste. The development of one-pot, multi-component reactions also aligns with green chemistry by reducing the number of separate work-up and purification steps, which in turn saves on solvents and energy. scirp.org

Precursor Chemistry and Starting Material Reactivity

The synthesis of this compound is fundamentally dependent on the reactivity of its constituent precursors. The strategic selection of starting materials is paramount to achieving a successful and efficient synthesis.

Role of Substituted Benzene Derivatives (e.g., 2-chlorobenzonitrile, 2-chlorobenzaldehyde)

Substituted benzene derivatives, particularly 2-chlorobenzonitrile and 2-chlorobenzaldehyde, are crucial building blocks in organic synthesis due to their versatile reactivity. wiserpub.comguidechem.com Their chemical properties make them excellent starting points for constructing the 2-chlorophenyl moiety of the target molecule. wiserpub.comresearchgate.net

2-Chlorobenzaldehyde is an important intermediate used in the synthesis of pharmaceuticals, pesticides, and dyes. guidechem.comatamanchemicals.com Its aldehyde group (C=O) is susceptible to nucleophilic addition, making it a key reactant in various condensation reactions. wiserpub.com For instance, a novel synthesis for the related precursor 2-chlorophenyl cyclopentyl ketone has been identified that uses 2-chlorobenzaldehyde in a reaction with cyclopentanone p-toluenesulfonylhydrazone. evitachem.comresearchgate.netnih.gov The chlorine atom on the benzene ring enhances the reactivity of the molecule toward certain reagents. wiserpub.com

2-Chlorobenzonitrile serves as a versatile intermediate in the production of pharmaceuticals, agrochemicals, and dyes. guidechem.comanshulchemicals.comontosight.ai Its nitrile group (-CN) and the chlorine atom provide a platform for introducing these functionalities into more complex molecules. guidechem.com A primary synthetic route to 2-chlorophenyl cyclopentyl ketone involves the Grignard reaction, where 2-chlorobenzonitrile reacts with cyclopentyl magnesium bromide. researchgate.netsciencemadness.org This reaction is a cornerstone for creating the carbon-carbon bond between the phenyl ring and the cyclopentyl group. The efficiency of this reaction can be enhanced by using a copper catalyst. sciencemadness.org

Here is an interactive data table summarizing the properties of these key precursors:

| Property | 2-Chlorobenzaldehyde | 2-Chlorobenzonitrile |

|---|---|---|

| Chemical Formula | C₇H₅ClO wikipedia.org | C₇H₄ClN guidechem.com |

| Molar Mass | 140.57 g·mol⁻¹ wikipedia.org | 137.58 g/mol |

| Appearance | Clear colorless to yellowish liquid atamanchemicals.com | White crystalline solid guidechem.com |

| Melting Point | 9–11 °C atamanchemicals.com | 43-46 °C |

| Boiling Point | 209–215 °C wikipedia.org | 232 °C |

| Key Reactive Group | Aldehyde (-CHO) | Nitrile (-CN) |

Cyclopentanone and its Derivatives as Core Building Blocks

Cyclopentanone and its derivatives are fundamental to the synthesis as they provide the five-membered ring structure of the target molecule. ontosight.ai Cyclopentanone is a versatile synthetic intermediate used in the production of fragrances and pharmaceuticals. wikipedia.org

In the context of synthesizing (2-chlorophenyl)cyclopentanone structures, cyclopentanone derivatives play several roles. One major route involves the preparation of a Grignard reagent, cyclopentyl magnesium bromide, from cyclopentyl chloride (which is derived from cyclopentanone). google.com This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 2-chlorobenzonitrile.

Alternatively, cyclopentanone itself can be used more directly. Condensation reactions between cyclopentanone and aldehydes are common methods for forming new carbon-carbon bonds at the α-position of the ketone. scirp.org A novel synthesis route for a ketamine precursor involves the reaction of cyclopentanone p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde, demonstrating the utility of cyclopentanone derivatives as core structural components. evitachem.comresearchgate.net The reactivity of the cyclopentanone core allows for the construction of complex molecules, including those with potential biological activities such as anti-inflammatory and antimicrobial properties. ontosight.ai

Below is an interactive data table with properties of the cyclopentanone building block:

| Property | Cyclopentanone |

|---|---|

| Chemical Formula | C₅H₈O wikipedia.org |

| Molar Mass | 84.12 g/mol wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Melting Point | -58.2 °C wikipedia.org |

| Boiling Point | 130.6 °C wikipedia.org |

| Key Reactive Site | α-carbons, Carbonyl carbon |

Stereochemical Considerations and Regioselectivity in Synthesis

The synthesis of a specifically substituted compound like this compound requires careful control over both regioselectivity and stereochemistry. These factors determine the precise arrangement of atoms in the final molecule, which is critical for its intended properties and function.

Stereochemical considerations come into play when chiral centers are formed during the synthesis. The cyclopentanone ring itself is achiral, but substitution at the 3-position with a 2-chlorophenyl group creates a chiral center. Therefore, the synthesis will produce a racemic mixture of two enantiomers (R and S forms) unless a stereoselective synthetic method is employed. Controlling the stereochemistry to produce a single enantiomer is a common challenge in modern organic synthesis. This can be achieved through various strategies, such as using chiral catalysts, chiral auxiliaries, or starting from a chiral pool of cyclopentanone derivatives. While the literature on the specific enantioselective synthesis of this compound is not extensive, the general principles of asymmetric synthesis would apply. For instance, reactions that form the key carbon-carbon bond could be influenced by chiral ligands on a metal catalyst to favor the formation of one enantiomer over the other.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-Chlorophenyl)cyclopentyl ketone |

| Benzene |

| Toluene |

| 2-Chlorobenzaldehyde |

| Cyclopentanone p-toluenesulfonylhydrazone |

| 2-Chlorobenzonitrile |

| Cyclopentyl magnesium bromide |

| Cyclopentanone |

| Cyclopentyl chloride |

| Chlorobenzene |

| o-chlorobenzoic acid anhydride |

| 1,2-di-o-chlorobenzoylcyclopentene |

| Norketamine |

| Ketamine |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR and ¹³C NMR Data Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide critical information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

In ¹H NMR, the protons of the cyclopentyl ring are expected to appear in the upfield region, typically between δ 1.5 and 2.5 ppm. The aromatic protons on the chlorophenyl group would resonate further downfield, generally in the range of δ 7.0–7.5 ppm, due to the deshielding effect of the aromatic ring currents.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms. A key feature in the ¹³C NMR spectrum of a ketone is the carbonyl carbon signal, which is characteristically found at a significant downfield shift, around 210 ppm. The carbons of the cyclopentyl ring and the aromatic ring will have distinct chemical shifts, further confirming the compound's structure. Due to the symmetry in some related molecules, the number of observed signals might be fewer than the total number of carbon atoms if certain carbons are chemically equivalent. docbrown.infodocbrown.info

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | 1.5 - 2.5 | Cyclopentyl protons |

| ¹H | 7.0 - 7.5 | Aromatic protons |

| ¹³C | ~210 | Carbonyl carbon (C=O) |

| ¹³C | Varies | Cyclopentyl carbons |

| ¹³C | Varies | Aromatic carbons |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

GC-MS and LC-MS Applications in Research Synthesis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to analyze the products of chemical syntheses. In the context of this compound, these techniques are essential for confirming the successful synthesis of the target molecule and for identifying any impurities or byproducts. nih.gov

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A characteristic feature would be the isotopic pattern of chlorine, with two peaks for the molecular ion (M and M+2) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the cleavage of the cyclopentyl ring and the loss of the carbonyl group, providing further structural confirmation. For instance, in the GC-MS analysis of the related o-chlorophenyl cyclopentyl ketone, the top peak was observed at m/z 139, with the second highest at m/z 141, indicative of the chlorophenyl moiety. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands.

A strong, sharp absorption band is expected in the region of 1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a ketone. Additionally, vibrational bands corresponding to the C-Cl bond in the aromatic ring would be observed in the fingerprint region, typically between 550 and 650 cm⁻¹. The presence of these key absorption bands provides strong evidence for the principal functional groups in the molecule. The NIST WebBook provides access to the gas-phase IR spectrum of the related o-chlorophenyl cyclopentyl ketone, which can serve as a reference. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Ketone) | ~1700 |

| C-Cl (Aromatic) | 550 - 650 |

Role and Transformations As a Synthetic Building Block

Derivatization Reactions and Functional Group Interconversions

The reactivity of 3-(2-Chlorophenyl)cyclopentanone is dictated by its ketone functional group and the substituted phenyl ring. The ketone can undergo a variety of nucleophilic addition and condensation reactions, while the alpha-carbons can be functionalized via enolate chemistry.

Reactions at the Carbonyl Group:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3-(2-Chlorophenyl)cyclopentanol, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This introduces a hydroxyl group, opening pathways for further functionalization like esterification or etherification.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group would yield tertiary alcohols, expanding the carbon skeleton.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond, forming various substituted cyclopentylidene compounds.

Reductive Amination: The ketone can be converted into an amine, 3-(2-Chlorophenyl)cyclopentanamine, through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent.

Reactions involving Enolates:

Alkylation and Acylation: In the presence of a suitable base, the compound can form an enolate, allowing for the introduction of alkyl or acyl groups at the C2 and C5 positions.

Aldol (B89426) Condensation: The enolate can react with aldehydes or ketones in aldol addition or condensation reactions to form more complex structures.

The table below summarizes potential derivatization reactions.

| Reaction Type | Reagents | Product Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgBr | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Reductive Amination | NH₃/H₂, Pd/C | Primary Amine |

| Alkylation | Base, R-X | Alkylated Ketone |

Utility in the Synthesis of Complex Organic Architectures (e.g., bicyclic and polycyclic systems)

Substituted cyclic ketones are valuable starting materials for constructing fused ring systems. This compound could theoretically be employed in intramolecular reactions to build bicyclic and polycyclic frameworks.

Intramolecular Aldol Condensation: If a suitable aldehyde or ketone functionality is introduced elsewhere in the molecule (e.g., on a side chain attached to the cyclopentanone (B42830) ring), an intramolecular aldol condensation could lead to the formation of a bicyclic system containing a six-membered ring fused to the initial five-membered ring.

Ring-Closing Metathesis (RCM): Introduction of a second alkenyl group onto the molecule would enable the use of RCM to construct a larger ring fused or bridged to the cyclopentanone core.

Transannular Cyclizations: While less common for five-membered rings, strategies involving transannular reactions, such as SmI₂-mediated ketone-olefin cyclizations, are powerful methods for creating bicyclic systems from medium-sized rings. nih.gov A derivative of this compound could potentially be elaborated into a larger ring to undergo such a transformation. nih.gov

For instance, a Robinson annulation sequence, a classic method for forming a six-membered ring onto an existing ketone, could be adapted. This would involve the reaction of the enolate of this compound with a methyl vinyl ketone or a similar Michael acceptor, followed by an intramolecular aldol condensation to yield a bicyclo[4.3.0]nonenone (hexahydroindenone) derivative.

Intermediacy in the Chemical Synthesis of Structurally Related Cyclic Ketones and Nitrogenous Heterocycles

The structural framework of this compound makes it a potential intermediate for synthesizing other cyclic compounds, including various heterocyclic systems that are prevalent in medicinal chemistry. researchgate.net

Synthesis of Other Cyclic Ketones: Functional group transformations combined with ring expansion or contraction reactions could lead to different ring sizes. For example, a Tiffeneau-Demjanov rearrangement of an aminohydrin derived from this compound could potentially yield a substituted cyclohexanone.

Synthesis of Nitrogenous Heterocycles: The ketone functionality is a key handle for building nitrogen-containing rings.

Paal-Knorr Synthesis: Condensation with a primary amine or hydrazine (B178648) can lead to the formation of substituted pyrroles or pyrazoles, respectively, although this typically requires a 1,4-dicarbonyl compound. A derivative of the title compound could be modified to fit this scheme.

Fischer Indole Synthesis: Reaction with a phenylhydrazine (B124118) derivative, followed by acid-catalyzed rearrangement, could theoretically produce indole-based structures, though this is not a direct application.

Benzodiazepines: The synthesis of certain benzodiazepines involves aminobenzophenone intermediates. nih.gov While structurally different, the chlorophenyl and ketone moieties of this compound suggest its potential as a scaffold for analogous fused heterocyclic systems. For example, condensation with o-phenylenediamine (B120857) could lead to the formation of a benzodiazepine-like tricycle.

The table below outlines some potential heterocyclic systems that could be targeted starting from this compound or its immediate derivatives.

| Heterocyclic System | Synthetic Approach |

| Substituted Pyrroles | Paal-Knorr type synthesis from a 1,4-dicarbonyl derivative |

| Fused Pyridines | Friedländer annulation with an amino-alkenal derivative |

| Benzodiazepine Analogs | Condensation with o-phenylenediamine derivatives |

| Fused Pyrazoles | Reaction with hydrazine derivatives |

While direct experimental data on the synthetic utility of this compound is scarce, its structure suggests a rich potential for derivatization and application as a building block in the synthesis of more complex carbocyclic and heterocyclic architectures.

Emerging Research Directions and Future Prospects

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-aryl cyclopentanones is a focal point of modern organic chemistry, with an emphasis on developing efficient and environmentally benign methodologies. Traditional methods can be cumbersome, often requiring multiple steps and harsh reaction conditions. Current research is geared towards overcoming these limitations.

One promising strategy involves the catalytic activation of carbon-carbon (C-C) bonds. Research has shown that 3-arylcyclopentanones can undergo rhodium-catalyzed C-C bond cleavage and subsequent intramolecular C-H activation to form α-tetralone derivatives. nih.gov This type of reaction, which merges an unfavorable C-C activation with a favorable C-H activation, presents a novel pathway to complex molecular structures from simpler cyclopentanone (B42830) precursors. nih.gov

Another area of intense research is the α-arylation of ketones. While challenging for cyclopentanones due to side reactions under strongly basic conditions, a strategy utilizing palladium/enamine cooperative catalysis has been developed. orgsyn.org This method allows for the mono-α-arylation of cyclopentanones with high selectivity and broad functional group tolerance, avoiding the use of strong bases and representing a more sustainable approach. orgsyn.org Although demonstrated for the α-position, the principles of using cooperative catalysis could inspire new routes to 3-substituted isomers.

Future efforts in synthesizing 3-(2-Chlorophenyl)cyclopentanone will likely focus on:

Catalytic C-H Arylation: Directly coupling 2-chlorophenyl sources to the C-H bond at the 3-position of a cyclopentanone precursor.

Multicomponent Reactions: Designing one-pot reactions that combine several simple starting materials to construct the target molecule with high atom economy, as has been shown for other highly substituted cyclopentanones. rsc.org

Green Chemistry Approaches: Employing environmentally friendly solvents, reducing energy consumption, and minimizing hazardous waste generation are key goals in modern synthesis. numberanalytics.com

Exploration of Novel Chemical Reactivity and Selectivity

The reactivity of this compound is dictated by its two primary functional components: the ketone's carbonyl group and the substituted aromatic ring. The cyclopentanone ring itself offers multiple sites for reaction, and controlling the selectivity of these transformations is a key research challenge.

Recent studies on 3-arylcyclopentanones have revealed fascinating reactivity under transition-metal catalysis. For instance, rhodium-catalyzed reactions can selectively cleave the more sterically hindered C1-C2 bond of the cyclopentanone ring over the less hindered C1-C5 bond, leading to specific rearranged products. nih.gov This regioselective activation is a significant finding, as it allows for the transformation of the cyclopentanone core into different carbocyclic systems. The reaction is tolerant of various functional groups on the aryl ring, including chlorides, which is directly relevant to this compound. nih.gov

The future exploration of this compound's reactivity may include:

Stereoselective Reactions: Developing methods to control the stereochemistry at the C3 position and adjacent carbons, which is crucial for creating chiral molecules.

Regiodivergent Synthesis: Using different catalysts or conditions to direct reactions to alternative positions on the cyclopentanone ring, thereby creating a diverse range of products from a single starting material. Studies on cyclic nitrone cycloadditions have shown that the cyclical nature of the ketone can influence regiochemical outcomes. acs.org

Transient Directing Groups: Employing chiral transient directing groups to achieve enantioselective C-H functionalization at the β-position (C3) of the cyclopentanone ring, a strategy that has proven successful for other aliphatic ketones. nih.gov

Table 1: Potential Reaction Types for this compound

| Reaction Type | Target Site | Potential Outcome |

| Nucleophilic Addition | Carbonyl Carbon | Formation of alcohols, imines, etc. |

| Enolate Formation | α-Carbons (C2, C5) | Alkylation, aldol (B89426) condensation, arylation |

| C-C Bond Activation | C1-C2 or C1-C5 | Ring expansion or rearrangement |

| C-H Arylation | Aromatic Ring | Biaryl coupling, further substitution |

Advanced Characterization Methodologies in Synthetic Organic Chemistry

The unambiguous identification of this compound and its reaction products, particularly when regioisomers or stereoisomers are possible, necessitates the use of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing the connectivity of protons and carbons, confirming the 3-substitution pattern and distinguishing it from the 2-substituted isomer.

Solid-state NMR can provide insights into the microstructure and crystallinity of polymeric materials derived from ketone-based monomers. numberanalytics.com

Mass Spectrometry (MS) provides crucial information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) , often coupled with techniques like Electrospray Ionization (ESI), allows for the determination of the precise molecular formula, which is critical for confirming the identity of newly synthesized compounds. orgsyn.org

Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are vital for analyzing crude reaction mixtures to determine product ratios and identify byproducts. nih.gov

Future advancements in characterization will likely involve the increased use of combined techniques, such as NMR-MS, to provide a more complete picture of complex reaction mixtures and polymer microstructures in a single analysis. numberanalytics.com

Potential in New Chemical Scaffold Construction for Advanced Materials

While primarily of interest in synthetic methodology, the molecular structure of this compound suggests its potential as a building block, or scaffold, for the construction of more complex molecules, including those relevant to materials science. The functionalized five-membered carbocyclic framework is a core unit in numerous natural products and other biologically relevant molecules. nih.gov

The cyclopentanone ring serves as a versatile platform that can be elaborated into a variety of architectures.

Polymer Science: Ketone-containing molecules can be used as monomers for creating advanced polymers. For example, benzylidene cyclopentanone derivatives have been studied as photoinitiators for two-photon photopolymerization, a method used in high-resolution 3D printing to fabricate micro-optical elements. nih.gov The specific substitution pattern of this compound could be exploited to tune the properties of such polymers.

Complex Molecular Hybrids: The cyclopentenyl core, accessible from cyclopentanone derivatives, has been used as a scaffold to incorporate fragments of natural products like peptides and saccharides. nih.gov This highlights the potential of using these frameworks to create novel hybrid materials.

Liquid Crystals and Organic Electronics: The rigid phenyl group attached to the flexible cyclopentanone ring is a structural motif that could be explored in the design of new liquid crystalline materials or organic semiconductors, where the interplay between rigid and flexible components is key.

The future in this area depends on the creative application of synthetic transformations to build upon the this compound core, leveraging its unique 1,3-substitution pattern to construct novel and functional macromolecular systems.

Q & A

Q. What are the established synthetic routes for 3-(2-Chlorophenyl)cyclopentanone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or Claisen condensation using 2-chlorophenyl precursors and cyclopentanone derivatives. For example, Wender et al. demonstrated enantioselective approaches using chiral auxiliaries or transition-metal catalysts to control stereochemistry . Optimization involves systematic variation of parameters:

- Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation.

- Solvents : Polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

- Temperature : Lower temperatures (0–5°C) to minimize side reactions.

Yield improvements (e.g., from 45% to 72%) can be achieved by iterative adjustment of these factors .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of NMR , IR , and X-ray crystallography is essential:

- ¹H/¹³C NMR : Assign signals for the cyclopentanone ring (e.g., carbonyl resonance at ~210 ppm) and 2-chlorophenyl protons (aromatic region, δ 7.2–7.8 ppm).

- IR : Confirm the carbonyl stretch (~1740 cm⁻¹) and C-Cl bond (~550 cm⁻¹).

- X-ray crystallography : Resolve stereochemistry and confirm molecular geometry. For example, SHELX software was used to refine anisotropic thermal parameters and hydrogen positions in cyclopentanone derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for the synthesis of this compound?

- Methodological Answer : Contradictory yields often stem from differences in substrate purity , catalyst loading , or workup protocols . To resolve this:

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., catalyst concentration, reaction time).

- In situ monitoring : Employ techniques like HPLC or GC-MS to track intermediate formation and identify side products.

- Reproducibility checks : Validate protocols using literature methods (e.g., Wender’s palladium-catalyzed cyclization ). Document deviations rigorously to pinpoint failure points.

Q. What strategies are effective in elucidating the stereochemical outcomes of cyclopentanone derivatives like this compound?

- Methodological Answer : Stereochemical analysis requires chiral chromatography (e.g., HPLC with chiral columns) and computational modeling :

- X-ray crystallography : Resolve absolute configuration, as demonstrated in the SHELX refinement of cyclopentanone derivatives .

- Density Functional Theory (DFT) : Predict energy barriers for stereochemical pathways (e.g., chair vs. boat transitions in ring systems).

- Circular Dichroism (CD) : Correlate experimental spectra with computed electronic transitions to confirm enantiomeric excess.

Q. How should researchers handle this compound given limited toxicity data?

- Methodological Answer : Adopt precautionary principles due to insufficient ecotoxicological profiles :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste disposal : Follow EPA guidelines for halogenated organics (e.g., incineration with scrubbing for HCl byproducts) .

- Acute exposure protocols : Monitor for symptoms (e.g., respiratory irritation) and consult emergency guidelines for chlorinated compounds .

Data Contradiction Analysis

Q. How can conflicting data on the reactivity of this compound in Diels-Alder reactions be reconciled?

- Methodological Answer : Discrepancies may arise from electronic effects of the 2-chlorophenyl group (electron-withdrawing vs. steric hindrance). To address this:

- Kinetic studies : Compare reaction rates with electron-rich dienes (e.g., anthracene) vs. electron-poor dienes.

- Theoretical calculations : Use molecular orbital theory (e.g., HOMO-LUMO gaps) to predict regioselectivity.

- Cross-validation : Reproduce seminal work (e.g., Rigby’s studies on cyclopentanone reactivity ) under standardized conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.